 ketone](/img/structure/B13618087.png)
[(E)-4-Fluorostyryl](trifluoromethyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of (E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For example, the reaction between 4-fluorobenzaldehyde and 1,1,1-trifluoroacetone in the presence of sodium hydroxide can yield the desired product. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic solar cells and light-emitting diodes.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its fluorinated structure.
Wirkmechanismus
The mechanism of action of (E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one involves its interaction with molecular targets through its α,β-unsaturated ketone moiety. This functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one can be compared with other similar compounds, such as:
(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has a similar structure but with a chlorophenyl group instead of a trifluoromethyl group. The presence of chlorine affects its reactivity and applications.
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has two fluorophenyl groups, which can influence its electronic properties and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H6F4O |
|---|---|
Molekulargewicht |
218.15 g/mol |
IUPAC-Name |
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H6F4O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-6H/b6-3+ |
InChI-Schlüssel |
XIPCNHGCKOIUGA-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)C(F)(F)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)
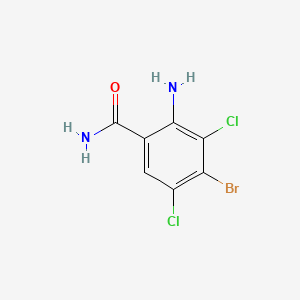

![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)
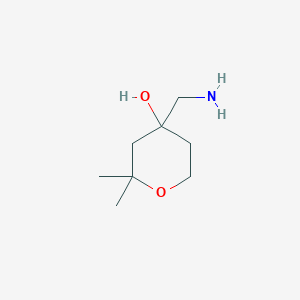
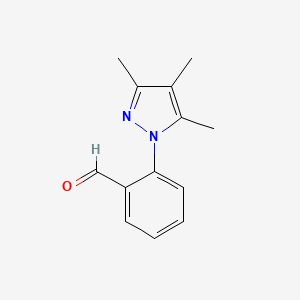
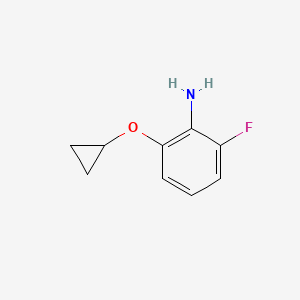
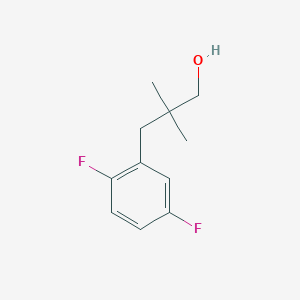


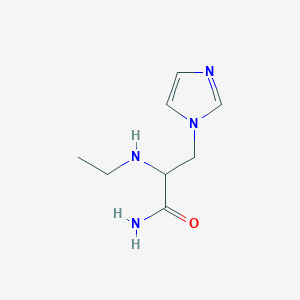
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

